N-cyclopropyl-1H-indole-6-carboxamide
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Overview
Description
N-cyclopropyl-1H-indole-6-carboxamide is a chemical compound belonging to the indole family Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
N-cyclopropyl-1H-indole-6-carboxamide, like other indole derivatives, is known to bind with high affinity to multiple receptors . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Mode of Action
The interaction of this compound with its targets results in the inhibition of the activity of various enzymes and proteins . This inhibition is primarily due to the formation of hydrogen bonds between the carboxamide moiety of the compound and the target proteins or enzymes .
Biochemical Pathways
Indole derivatives, including this compound, are known to affect various biological pathways. They possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by this compound would depend on the specific targets it interacts with.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-1H-indole-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Fischer indole synthesis, where a cyclohexanone derivative reacts with phenylhydrazine hydrochloride in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . This reaction yields the indole core, which can then be further functionalized to introduce the cyclopropyl and carboxamide groups.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-1H-indole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include oxindole derivatives, amine derivatives, and various substituted indoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-cyclopropyl-1H-indole-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Comparison with Similar Compounds
N-cyclopropyl-1H-indole-6-carboxamide can be compared with other indole derivatives, such as:
N-bicyclo-5-chloro-1H-indole-2-carboxamide: Known for its antiviral activity.
Indole-3-acetic acid: A plant hormone with diverse biological applications.
6-amino-4-substitutedalkyl-1H-indole-2-carboxylate: Studied for its antiviral properties.
Uniqueness: The uniqueness of this compound lies in its specific structural features, such as the cyclopropyl group and the carboxamide moiety, which contribute to its distinct chemical reactivity and potential biological activities.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific fields and develop new applications for this versatile compound.
Properties
IUPAC Name |
N-cyclopropyl-1H-indole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-12(14-10-3-4-10)9-2-1-8-5-6-13-11(8)7-9/h1-2,5-7,10,13H,3-4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAJIQKFINOEJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC3=C(C=C2)C=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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